An In-depth Technical Guide to 4-Amino-5-chloro-2-fluorobenzoic acid: Molecular Structure, Synthesis, and Applications
An In-depth Technical Guide to 4-Amino-5-chloro-2-fluorobenzoic acid: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Amino-5-chloro-2-fluorobenzoic acid, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's molecular architecture, spectroscopic signature, a detailed synthesis protocol, and its significant applications in the agrochemical and pharmaceutical industries.
Introduction and Core Properties
4-Amino-5-chloro-2-fluorobenzoic acid, with the CAS Number 1001346-86-6, is a polysubstituted aromatic carboxylic acid.[1] Its structure, featuring an amino group, a chlorine atom, and a fluorine atom appended to a benzoic acid core, makes it a versatile building block in organic synthesis. The interplay of these functional groups imparts unique reactivity and electronic properties to the molecule, rendering it a valuable precursor for the synthesis of more complex, biologically active compounds.
Table 1: Core Properties of 4-Amino-5-chloro-2-fluorobenzoic acid
| Property | Value | Source |
| IUPAC Name | 4-Amino-5-chloro-2-fluorobenzoic acid | |
| CAS Number | 1001346-86-6 | |
| Molecular Formula | C₇H₅ClFNO₂ | |
| Molecular Weight | 189.57 g/mol | |
| Physical Form | White to Yellow Solid |
Molecular Structure and Spectroscopic Profile
The molecular structure of 4-Amino-5-chloro-2-fluorobenzoic acid is characterized by a benzene ring substituted with four different functional groups. The relative positions of these substituents (amino at C4, chloro at C5, fluoro at C2, and carboxylic acid at C1) are crucial for its chemical reactivity. The electron-donating amino group and the electron-withdrawing halogen and carboxylic acid groups create a complex electronic environment within the aromatic ring.
Spectroscopic Data (Predicted and Analog-Based)
A definitive experimental spectroscopic analysis of 4-Amino-5-chloro-2-fluorobenzoic acid is not widely published. The following data is based on predictive models and comparison with analogous structures. Researchers should perform their own analytical characterization for definitive structural confirmation.
Table 2: Predicted ¹H NMR Spectral Data for 4-Amino-5-chloro-2-fluorobenzoic acid (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.6 | d | H-6 |
| ~6.5 | d | H-3 |
| ~5.0-6.0 | br s | -NH₂ |
| ~12.0-13.0 | br s | -COOH |
Table 3: Predicted ¹³C NMR Spectral Data for 4-Amino-5-chloro-2-fluorobenzoic acid (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | |---|---|---| | ~167 | C=O | | ~158 (d, J ≈ 240 Hz) | C-2 | | ~145 | C-4 | | ~125 | C-6 | | ~118 | C-5 | | ~115 (d, J ≈ 20 Hz) | C-1 | | ~110 (d, J ≈ 5 Hz) | C-3 |
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the different functional groups.
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O-H stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹
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N-H stretch (Amine): Two sharp bands around 3400-3300 cm⁻¹
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C=O stretch (Carboxylic Acid): A strong absorption band around 1700-1680 cm⁻¹
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C-F stretch: A strong band in the 1250-1000 cm⁻¹ region.
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 189. The fragmentation pattern would be influenced by the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentation of the aromatic ring.
Synthesis Protocol
A robust synthesis of substituted aminobenzoic acids often involves a multi-step pathway. While a specific protocol for 4-Amino-5-chloro-2-fluorobenzoic acid is not extensively documented in peer-reviewed literature, a general and adaptable synthetic strategy can be derived from patent literature for structurally similar compounds. The following protocol is a representative example based on the synthesis of a related fluorinated aminobenzoic acid and illustrates the chemical logic involved.[2]
Diagram 1: Synthetic Workflow for a Fluorinated Aminobenzoic Acid Derivative
Caption: A generalized multi-step synthesis pathway for producing substituted aminobenzoic acids.
Detailed Step-by-Step Methodology (Illustrative)
Step 1: Amino Group Protection
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Rationale: The amino group is highly reactive and needs to be protected to prevent side reactions in subsequent steps. Benzyl chloride is a common protecting group for amines.
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Procedure:
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Dissolve m-fluoroaniline in a suitable solvent (e.g., dichloromethane).
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Add a base (e.g., triethylamine) to neutralize the HCl generated.
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Slowly add benzyl chloride at a controlled temperature.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, perform an aqueous workup and purify the N-protected intermediate.
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Step 2: Vilsmeier-Haack Formylation
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Rationale: This reaction introduces a formyl (-CHO) group onto the aromatic ring, which will be later oxidized to the carboxylic acid.
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Procedure:
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Prepare the Vilsmeier reagent by reacting phosphorus oxychloride with dimethylformamide (DMF).
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Add the N-protected m-fluoroaniline to the Vilsmeier reagent at low temperature.
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Allow the reaction to warm to room temperature and then heat to drive the reaction to completion.
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Quench the reaction with an aqueous sodium acetate solution.
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Extract the formylated product and purify.
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Step 3: Pinnick Oxidation
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Rationale: The Pinnick oxidation is a mild and efficient method for converting aldehydes to carboxylic acids.
-
Procedure:
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Dissolve the formylated intermediate in a suitable solvent (e.g., t-butanol).
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Add sodium chlorite and a scavenger for hypochlorous acid (e.g., 2-methyl-2-butene).
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Stir the reaction at room temperature until the aldehyde is consumed.
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Perform an acidic workup to isolate the carboxylic acid intermediate.
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Step 4 & 5: Nitration and Reduction (Hypothetical for this specific isomer)
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Rationale: To introduce the amino group at the desired position, a nitration followed by reduction is a standard method. The directing effects of the existing substituents will determine the position of nitration. Subsequent reduction of the nitro group to an amine can be achieved through catalytic hydrogenation.
-
Procedure (Nitration):
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Dissolve the carboxylic acid intermediate in a strong acid (e.g., sulfuric acid).
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at low temperature.
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Carefully quench the reaction with ice and isolate the nitrated product.
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-
Procedure (Reduction):
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Dissolve the nitro-carboxylic acid intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).
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Add a catalyst (e.g., 10% Palladium on carbon).
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Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.
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Filter off the catalyst and remove the solvent to obtain the final product.
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Applications in Research and Development
4-Amino-5-chloro-2-fluorobenzoic acid and its isomers are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals.[3]
Agrochemicals
A significant application of aminobenzoic acid derivatives is in the development of herbicides. For instance, the structurally related 5-Amino-2-chloro-4-fluorobenzoic acid is a key intermediate in the synthesis of Saflufenacil.[3][4] Saflufenacil is a potent herbicide used for the control of a wide range of broadleaf weeds in various crops. It acts by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO). The specific substitution pattern on the benzoic acid ring is critical for the herbicidal activity and selectivity of the final product.
Diagram 2: Role as a Herbicide Intermediate
Caption: The role of 4-Amino-5-chloro-2-fluorobenzoic acid as a key building block in the synthesis of herbicidally active molecules.
Pharmaceuticals
In the pharmaceutical industry, fluorinated and chlorinated aromatic compounds are widely used to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The presence of fluorine can enhance metabolic stability and binding affinity, while the chlorine atom can also influence these properties. While specific drugs directly synthesized from 4-Amino-5-chloro-2-fluorobenzoic acid are not prominently reported, its structural motifs are found in various biologically active molecules, including potential anti-inflammatory and kinase inhibitors. Its utility lies in its ability to serve as a scaffold for further chemical modifications to generate libraries of compounds for drug discovery screening.[5]
Safety and Handling
4-Amino-5-chloro-2-fluorobenzoic acid should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use.
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General Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
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Handling: Use in a well-ventilated area, wear protective gloves, eye protection, and a lab coat. Avoid breathing dust.
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
4-Amino-5-chloro-2-fluorobenzoic acid is a chemical intermediate with significant potential in the development of new agrochemicals and pharmaceuticals. Its polysubstituted aromatic structure provides a versatile platform for the synthesis of complex target molecules. While detailed experimental data on its spectroscopic and crystallographic properties are not widely available, its utility as a synthetic building block is evident from its application in the synthesis of potent herbicides like Saflufenacil. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in various fields of chemical and biological sciences.
References
-
PubChem. 4-amino-5-chloro-2-fluorobenzoic acid. National Center for Biotechnology Information. [Link]
- Google Patents. (2014). Preparation method of 4-amino-2-fluorobenzoic acid. CN103980135A.
-
NIST. Benzoic acid, 4-amino-2-chloro-. NIST Chemistry WebBook. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. Buy 5-Amino-2-chloro-4-fluorobenzoic acid | 172404-33-0 [smolecule.com]
- 4. 5-AMino-2-chloro-4-fluorobenzoic acid | 172404-33-0 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
